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Compound of Interest

Compound Name: Z-Leu-Arg-AMC

Cat. No.: B120511 Get Quote

For researchers, scientists, and drug development professionals, the fluorogenic substrate Z-
Leu-Arg-AMC (N-α-Carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin) is a critical

tool for the sensitive and specific detection of a range of protease activities. This guide provides

a comprehensive overview of its biochemical properties, detailed experimental protocols for its

key enzyme targets, and the associated signaling pathways.

This synthetic peptide substrate is recognized and cleaved by several classes of proteases,

most notably Cathepsins (K, L, V, and S), Kallikrein, and the Plasmodium falciparum cysteine

protease, Falcipain II.[1] Upon enzymatic cleavage of the amide bond between the arginine

residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is

released. This liberation results in a quantifiable increase in fluorescence, providing a direct

measure of enzymatic activity.

Core Product Information
Below is a summary of the key technical specifications for Z-Leu-Arg-AMC.
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Property Value

CAS Number 156192-32-4

Molecular Weight 578 g/mol [1]

Excitation Wavelength 360-380 nm[1]

Emission Wavelength 440-460 nm[1]

Appearance Solid

Solubility Soluble in DMSO

Enzymatic Targets and Kinetic Parameters
Z-Leu-Arg-AMC is a substrate for a variety of proteases. The following table summarizes the

known and estimated kinetic parameters. Researchers are encouraged to determine the

specific kinetic constants under their own experimental conditions, as these values can be

influenced by factors such as buffer composition, pH, and temperature.

Enzyme Enzyme Class Km kcat
kcat/Km
(M⁻¹s⁻¹)

Cathepsin S
Cysteine

Protease
2.1 µM 0.013 s⁻¹ 6190

Cathepsin K
Cysteine

Protease

Data not

available

Data not

available

Data not

available

Cathepsin L
Cysteine

Protease

~0.77 µM (for Z-

Phe-Arg-AMC)[2]

~1.5 s⁻¹ (for Z-

Phe-Arg-AMC)[2]

Data not

available

Cathepsin V
Cysteine

Protease

Data not

available

Data not

available

Data not

available

Kallikrein Serine Protease
Data not

available

Data not

available

Data not

available

Falcipain II
Cysteine

Protease

Data not

available

Data not

available

Data not

available

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.echelon-inc.com/product/z-leu-arg-amc-cathepsin-kallikrein-falcipain-ii-substrate-fluorogenic/
https://www.echelon-inc.com/product/z-leu-arg-amc-cathepsin-kallikrein-falcipain-ii-substrate-fluorogenic/
https://www.echelon-inc.com/product/z-leu-arg-amc-cathepsin-kallikrein-falcipain-ii-substrate-fluorogenic/
https://www.benchchem.com/product/b120511?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2575030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2575030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Kinetic data for Cathepsin S was obtained from a study on wild-type and variant forms of

the enzyme. The provided values are for the wild-type enzyme.

Experimental Protocols
The following are detailed protocols for the use of Z-Leu-Arg-AMC in assessing the activity of

its primary enzyme targets.

Cathepsin Activity Assay
This protocol provides a general method for measuring the activity of Cathepsins K, L, S, and

V.

Materials:

Z-Leu-Arg-AMC stock solution (10 mM in DMSO)

Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

Purified active Cathepsin enzyme (K, L, S, or V)

96-well black, flat-bottom microplate

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare the Assay Buffer and keep it on ice.

Dilute the Z-Leu-Arg-AMC stock solution to a working concentration of 20 µM in Assay

Buffer immediately before use.

Dilute the purified Cathepsin enzyme to a working concentration in ice-cold Assay Buffer.

The optimal concentration should be determined empirically.

Assay Setup:
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To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

Include control wells with Assay Buffer only (blank) and wells with a known cathepsin

inhibitor to determine background fluorescence.

Initiation and Measurement:

Initiate the reaction by adding 50 µL of the 20 µM Z-Leu-Arg-AMC working solution to

each well.

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with

readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission

wavelength of ~460 nm.

Data Analysis:

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time

plot.

If determining kinetic constants, repeat the assay with varying concentrations of the

substrate.

Kallikrein Activity Assay
This protocol outlines a method for measuring plasma kallikrein activity.

Materials:

Z-Leu-Arg-AMC stock solution (10 mM in DMSO)

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

Purified active plasma Kallikrein

96-well black, flat-bottom microplate

Fluorescence microplate reader
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Procedure:

Reagent Preparation:

Prepare the Assay Buffer.

Dilute the Z-Leu-Arg-AMC stock solution to a working concentration of 20 µM in Assay

Buffer.

Dilute the purified Kallikrein enzyme in Assay Buffer.

Assay Setup:

Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.

Include blank and inhibitor control wells.

Initiation and Measurement:

Start the reaction by adding 50 µL of the 20 µM Z-Leu-Arg-AMC working solution.

Measure fluorescence kinetically at 37°C with excitation at ~380 nm and emission at ~460

nm.

Data Analysis:

Calculate the reaction rate from the linear phase of the fluorescence increase.

Falcipain II Activity Assay
This protocol is designed for measuring the activity of the Plasmodium falciparum cysteine

protease, Falcipain II.

Materials:

Z-Leu-Arg-AMC stock solution (10 mM in DMSO)

Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5
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Purified active Falcipain II

96-well black, flat-bottom microplate

Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare the Assay Buffer.

Dilute the Z-Leu-Arg-AMC stock solution to a working concentration of 10 µM in Assay

Buffer.[3]

Dilute the purified Falcipain II enzyme in Assay Buffer.

Assay Setup:

To each well, add 50 µL of the diluted Falcipain II solution.

Include appropriate controls.

Initiation and Measurement:

Initiate the reaction by adding 50 µL of the 10 µM Z-Leu-Arg-AMC working solution.

Measure fluorescence kinetically at 37°C with excitation at ~355 nm and emission at ~460

nm.[3]

Data Analysis:

Determine the reaction rate from the linear portion of the fluorescence curve.

Signaling Pathways and Biological Context
The proteases targeted by Z-Leu-Arg-AMC are key players in a multitude of physiological and

pathological processes. Understanding these pathways is crucial for interpreting experimental

data.
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Cathepsin K in Bone Resorption
Cathepsin K is a crucial enzyme in osteoclast-mediated bone resorption. Its expression and

activity are tightly regulated by the RANKL/RANK signaling pathway.

RANKL RANKBinds to NFATc1
(Transcription Factor)

Activates Cathepsin K GeneInduces Transcription Cathepsin K
(Protease)

Translation Bone Matrix
(Collagen)

Degrades Bone ResorptionLeads to

Click to download full resolution via product page

Caption: Cathepsin K's role in bone resorption is initiated by RANKL signaling.

The Plasma Kallikrein-Kinin System
Plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in

inflammation, blood pressure regulation, and coagulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Z-Leu-Arg-AMC: An In-Depth Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120511#z-leu-arg-amc-product-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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